molecular formula C21H23NO6 B11010001 1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-proline

1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-proline

Cat. No.: B11010001
M. Wt: 385.4 g/mol
InChI Key: UYEMBIWYBXYRNI-HNNXBMFYSA-N
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Description

(2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzo[c]chromenone moiety and a tetrahydro-1H-pyrrole-2-carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[c]chromenone core, followed by the introduction of the tetrahydro-1H-pyrrole-2-carboxylic acid moiety through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzo[c]chromenone moiety can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[c]chromenone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and regulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c]chromenone derivatives and tetrahydro-1H-pyrrole-2-carboxylic acid analogs. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID lies in its combination of the benzo[c]chromenone and tetrahydro-1H-pyrrole-2-carboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

(2S)-1-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H23NO6/c1-12-9-16(27-11-18(23)22-8-4-7-15(22)20(24)25)19-13-5-2-3-6-14(13)21(26)28-17(19)10-12/h9-10,15H,2-8,11H2,1H3,(H,24,25)/t15-/m0/s1

InChI Key

UYEMBIWYBXYRNI-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N4CCCC4C(=O)O

Origin of Product

United States

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